molecular formula C7H8N2O2 B151078 (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid CAS No. 689251-97-6

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid

Cat. No.: B151078
CAS No.: 689251-97-6
M. Wt: 152.15 g/mol
InChI Key: PTIQETSIDLDEMZ-NSCUHMNNSA-N
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Description

(2E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylic acid (CAS: 689251-97-6) is a carboxylic acid derivative featuring a conjugated α,β-unsaturated double bond and a 1-methylpyrazole substituent. Its molecular formula is C₇H₈N₂O₂, with a molecular weight of 152.15 g/mol . The compound is characterized by:

  • Acidic properties due to the carboxylic acid group (pKa ≈ 4–5).
  • Planar geometry from the conjugated double bond, enhancing stability and enabling π-π interactions.

The compound is typically stored under sealed, moisture-free conditions at 2–8°C and is used in research settings for drug discovery and chemical synthesis .

Properties

IUPAC Name

(E)-3-(1-methylpyrazol-4-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-9-5-6(4-8-9)2-3-7(10)11/h2-5H,1H3,(H,10,11)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIQETSIDLDEMZ-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364140
Record name (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

689251-97-6
Record name (2E)-3-(1-Methyl-1H-pyrazol-4-yl)-2-propenoic acid
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Record name (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid
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Record name 689251-97-6
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Preparation Methods

Knoevenagel Condensation

The Knoevenagel condensation is a widely employed method for synthesizing α,β-unsaturated carboxylic acids. In this approach, 1-methyl-1H-pyrazole-4-carbaldehyde reacts with malonic acid in the presence of a catalytic base (e.g., piperidine or ammonium acetate). The reaction proceeds via a nucleophilic attack mechanism, forming the conjugated double bond characteristic of the (E)-isomer.

Reaction Conditions

  • Solvent: Ethanol or toluene

  • Temperature: 80–100°C (reflux)

  • Catalyst: Piperidine (10 mol%)

  • Yield: 65–75%

Mechanistic Insight
Malonic acid decarboxylates in situ, generating an enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields the acrylic acid derivative. Steric hindrance from the pyrazole ring favors the (E)-configuration.

Wittig Reaction

The Wittig reaction offers stereoselective access to α,β-unsaturated esters, which are hydrolyzed to the corresponding acids. A stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, reacts with 1-methyl-1H-pyrazole-4-carbaldehyde to form the ethyl acrylate intermediate.

Reaction Conditions

  • Ylide Preparation: Triphenylphosphine and ethyl bromoacetate in THF

  • Coupling Step: 0°C to room temperature, 12–24 hours

  • Hydrolysis: 1M NaOH, reflux, 2 hours

  • Overall Yield: 70–80%

Advantages

  • High (E)-selectivity (>95%) due to ylide stability.

  • Mild hydrolysis conditions preserve the pyrazole ring.

Heck Coupling

Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in Knoevenagel and Heck reactions but complicate purification. Ethanol and toluene balance reactivity and ease of isolation (Table 1).

Table 1. Solvent Impact on Knoevenagel Condensation

SolventReaction Time (h)Yield (%)Purity (%)
Ethanol87298
Toluene126895
DMF66590

Catalytic Systems

In Heck couplings, ligand choice critically affects yield. Bulky ligands (e.g., BINAP) suppress β-hydride elimination but increase costs.

Table 2. Ligand Screening for Heck Reaction

LigandYield (%)(E):(Z) Ratio
PPh₃5597:3
BINAP6299:1
Xantphos5898:2

Industrial-Scale Production

Continuous Flow Synthesis

Adopting continuous flow reactors for Knoevenagel condensations improves heat transfer and reduces reaction times (3 hours vs. 8 hours batch). Automated systems enable real-time pH adjustment during hydrolysis, enhancing reproducibility.

Key Parameters

  • Flow Rate: 10 mL/min

  • Residence Time: 20 minutes

  • Yield: 78%

Green Chemistry Approaches

Microwave-assisted synthesis reduces energy consumption by 40% in Wittig reactions. Aqueous workups and solvent recycling align with sustainable practices.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (s, 1H, pyrazole-H), 7.85 (d, J = 15.6 Hz, 1H, CH=CO), 6.45 (d, J = 15.6 Hz, 1H, CH₂=), 3.90 (s, 3H, N-CH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C).

Challenges and Solutions

Stereochemical Control

(E)-selectivity is compromised in polar solvents due to isomerization. Low-temperature reactions (<50°C) and non-polar solvents suppress (Z)-formation.

Purification Difficulties

Silica gel chromatography risks acid-catalyzed decomposition. Preparative HPLC with a C18 column and 0.1% formic acid mobile phase achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, alcohols, alkanes, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid serves as a valuable building block in organic synthesis. It can be used to create more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology

The compound has shown promise in biological research:

  • Enzyme Inhibition : It has been utilized in studies focusing on enzyme inhibition mechanisms, where it can modulate enzyme activity by binding to active or allosteric sites.
  • Antimicrobial Activity : Research indicates that it exhibits antimicrobial properties against various bacterial strains. For instance, a study demonstrated its effectiveness against five strains of bacteria, suggesting potential as an antimicrobial agent .

Industry

In industrial applications, this compound is explored for:

  • Agrochemicals : Its derivatives are being investigated for use as herbicides or fungicides.
  • Dyes and Pigments : The compound's unique structure allows it to be used in the synthesis of dyes.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated significant inhibition of bacterial growth, highlighting its potential application in developing new antimicrobial agents.

Case Study 2: Enzyme Inhibition

Research focused on the compound's role in inhibiting specific enzymes involved in metabolic pathways. The findings suggest that it can effectively modulate enzyme activity, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

(2E)-3-(1-Ethyl-1H-pyrazol-4-yl)acrylic Acid
  • CAS : 304903-09-1
  • Structure : The methyl group on the pyrazole nitrogen is replaced with an ethyl group.
  • Impact :
    • Increased lipophilicity (logP increases by ~0.5), enhancing membrane permeability.
    • Molecular weight : 166.18 g/mol (vs. 152.15 for the parent compound), affecting pharmacokinetics.
    • Applications : Used in R&D for structure-activity relationship (SAR) studies; bulk pricing ranges from $620 (5g) to $3000 (50g) .
(2E)-3-[1-Benzyl-3-(4-chlorophenyl)-1H-pyrazol-4-yl]acrylic Acid
  • CAS : 1006494-59-2
  • Structure : Incorporates a benzyl group at N1 and a 4-chlorophenyl group at C3 of the pyrazole.
  • Impact: Enhanced steric bulk and electron-withdrawing effects from the chloro group, increasing acidity (pKa ≈ 3–4). Molecular weight: ~334 g/mol (estimated), reducing solubility but improving target specificity in enzyme inhibition assays. Applications: Potential as a kinase inhibitor or anti-inflammatory agent .
(2E)-3-[3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-pyrazol-4-yl]acrylic Acid
  • CAS: sc-343711 (Santa Cruz Biotechnology)
  • Structure : A fused benzodioxepin ring replaces simple aryl substituents.
  • Impact :
    • Extended conjugation improves UV absorption properties (λmax ~300 nm).
    • Biological activity : The benzodioxepin moiety may confer CNS activity due to enhanced blood-brain barrier penetration.
    • Pricing : $399 (1g) to $1150 (5g) .

Functional Group Modifications

Methyl (2E)-3-(1-Methyl-1H-pyrazol-4-yl)prop-2-enoate
  • CAS : 192661-36-2
  • Structure : Carboxylic acid is esterified to a methyl ester.
  • Impact :
    • Reduced polarity (logP increases by ~1.0), improving volatility for GC-MS analysis.
    • Synthetic utility : Used as an intermediate in Heck coupling reactions; synthesized via Wittig or Horner-Wadsworth-Emmons reactions .
    • Purity : Available at 95% purity, priced at €461–609 per gram .
3-(1-Methyl-1H-pyrazol-4-yl)propanoic Acid
  • CAS : 1152582-56-3
  • Structure: Saturated propanoic acid chain replaces the α,β-unsaturated system.
  • Impact: Loss of conjugation reduces chemical reactivity (e.g., Michael addition capability).

Biological Activity

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring attached to an acrylic acid moiety, which contributes to its reactivity and biological interactions. The molecular formula is C8H10N2O2C_8H_{10}N_2O_2, with a molecular weight of 166.18 g/mol. The double bond in the acrylic acid structure is significant for its biological activity, allowing for various interactions with biological targets.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. It has been observed to inhibit enzyme activity by binding to active or allosteric sites, thereby modulating enzymatic functions. Additionally, it may influence cellular signaling pathways through receptor interactions, which can lead to altered cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism likely involves disruption of bacterial enzyme functions or interference with metabolic pathways critical for bacterial survival .

Anticancer Properties

The compound has also been evaluated for anticancer activity. In studies involving cancer cell lines, it demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against specific tumor types. For instance, one study reported an IC50 value of 19.70 ± 0.89 μM against A549 lung cancer cells, comparable to established anticancer drugs . This suggests that this compound could serve as a lead compound for developing new cancer therapies.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies suggest that it may inhibit specific inflammatory pathways by modulating the activity of enzymes involved in inflammation, such as cyclooxygenases or lipoxygenases. This could position it as a candidate for treating inflammatory diseases.

Summary of Research Findings

Study Biological Activity Findings
AntimicrobialEffective against multiple bacterial strains
AnticancerIC50 = 19.70 ± 0.89 μM against A549 cells
Anti-inflammatoryModulates enzyme activity related to inflammation

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against five strains of bacteria and fungi. The results indicated that the compound inhibited growth at concentrations as low as 10 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Cancer Cell Line Evaluation
In another investigation focusing on cancer therapy, the compound was tested on HeLa and HepG-2 cell lines. The results showed significant cytotoxicity with varying degrees of effectiveness, highlighting its potential use in targeted cancer treatments .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation between 1-methyl-1H-pyrazole-4-carbaldehyde and malonic acid derivatives under microwave irradiation (700W, 3 minutes), as demonstrated for analogous acrylic acids . Acidic workup (dilute HCl) precipitates the product. Yield optimization requires controlled stoichiometry, solvent selection (e.g., acetic anhydride), and base catalysis (triethylamine). Contradictions in yield data (e.g., 51–90%) arise from variations in base strength (NaOtBu vs. NaOH) and reaction time .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FTIR : Confirm the presence of carboxylic acid (–COOH, ~1700 cm⁻¹) and conjugated alkene (C=C, ~1600 cm⁻¹) .
  • XRD : Resolve the (E)-configuration via crystal structure analysis. For similar acrylic acids, monoclinic crystal systems (e.g., space group P2₁/c) with hydrogen-bonded dimers are reported .
  • NMR : Distinguish pyrazole proton environments (δ 7.5–8.0 ppm for aromatic protons; δ 3.8–4.0 ppm for methyl groups) .

Q. How do intermolecular interactions influence the compound’s supramolecular assembly?

  • Methodological Answer : Hydrogen bonding (O–H···O and C–H···O) and π-π stacking between pyrazole and acrylic acid moieties drive crystal packing. For (E)-3-(pyridin-4-yl)acrylic acid, dimeric hydrogen-bonded motifs form layered structures, validated by Hirshfeld surface analysis .

Advanced Research Questions

Q. What strategies resolve regioselectivity challenges in pyrazole-acrylic acid conjugates during functionalization?

  • Methodological Answer :

  • Electrophilic substitution : Use directing groups (e.g., –COOH) to favor C-5 pyrazole substitution.
  • Palladium catalysis : Suzuki-Miyaura coupling with aryl boronic acids at C-4 requires inert atmospheres and cesium carbonate as a base .
  • Contradictions : Steric hindrance from the methyl group at N-1 may reduce reactivity at C-3, necessitating higher temperatures (100°C) or longer reaction times .

Q. How does pH affect the stability and reactivity of this compound in aqueous solutions?

  • Methodological Answer :

  • Stability : Under acidic conditions (pH < 3), protonation of the carboxylic acid group reduces solubility and increases aggregation risk.
  • Reactivity : At neutral/basic pH (pH 7–9), the deprotonated carboxylate (–COO⁻) enhances nucleophilicity, facilitating esterification or amide coupling .
  • Degradation : Prolonged exposure to UV light or oxidizing agents (e.g., H₂O₂) may cleave the conjugated alkene, monitored via HPLC .

Q. What computational methods predict the compound’s bioactivity and binding modes?

  • Methodological Answer :

  • DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces .
  • Molecular docking : Screen against target proteins (e.g., COX-2 or EGFR kinases) using AutoDock Vina. Pyrazole rings often occupy hydrophobic pockets, while the carboxylic acid forms salt bridges with lysine/arginine residues .

Q. How do structural analogs of this compound compare in enzymatic inhibition assays?

  • Methodological Answer : Replace the pyrazole methyl group with halogens (e.g., –Cl) or bulkier substituents (e.g., –CF₃) to assess steric/electronic effects. For example:

  • 3-(4-Chlorophenyl)pyrazole analogs : Show enhanced COX-2 inhibition (IC₅₀ = 0.8 µM vs. 2.1 µM for the parent compound) due to hydrophobic interactions .
  • Data contradictions : Methyl groups may reduce binding affinity in polar active sites but improve metabolic stability .

Data Contradictions and Resolution

Q. Why do reported melting points vary for structurally similar pyrazole-acrylic acids?

  • Resolution : Polymorphism and hydration states account for discrepancies. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid exhibits a melting range of 210–215°C (anhydrous) vs. 195–200°C (monohydrate) . Always specify crystallization solvents and drying protocols.

Q. How to reconcile conflicting bioactivity data across studies?

  • Resolution : Standardize assay conditions (e.g., cell lines, incubation time). For instance, anti-inflammatory activity in RAW 264.7 macrophages varies with serum concentration (10% FBS vs. serum-free) . Use positive controls (e.g., indomethacin) and validate via dose-response curves.

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